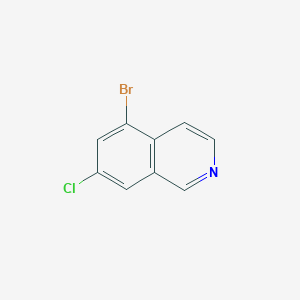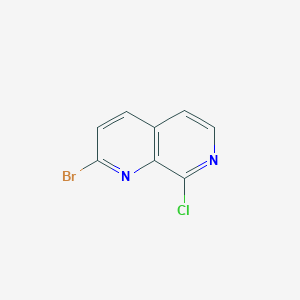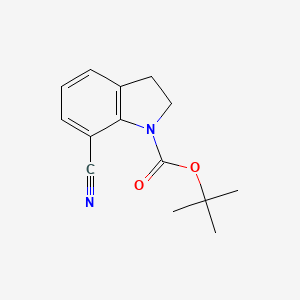
tert-Butyl 7-cyanoindoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-cyanoindoline-1-carboxylate: is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group and a cyano group attached to the indoline core, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-cyanoindoline-1-carboxylate typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid derivative of the indoline with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 7-cyanoindoline-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the cyano or ester positions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized indoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 7-cyanoindoline-1-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of indoline derivatives. It helps in understanding the biological activities of related compounds and their potential therapeutic applications.
Medicine: this compound is investigated for its potential as a drug candidate. Its derivatives have shown promise in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also employed in the development of new catalysts and materials for various applications.
Mecanismo De Acción
The mechanism of action of tert-Butyl 7-cyanoindoline-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the indoline core play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
- tert-Butyl 1-indolecarboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl indoline-1-carboxylate
Comparison:
- tert-Butyl 7-cyanoindoline-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and biological activity compared to other tert-butyl indoline derivatives.
- tert-Butyl 1-indolecarboxylate lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate features an enyne side chain, which provides different chemical properties and potential applications.
- tert-Butyl indoline-1-carboxylate is a simpler derivative without the cyano group, making it less versatile in synthetic applications.
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
tert-butyl 7-cyano-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-6H,7-8H2,1-3H3 |
Clave InChI |
PHEANMRKNYQFFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


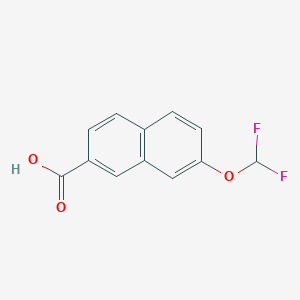
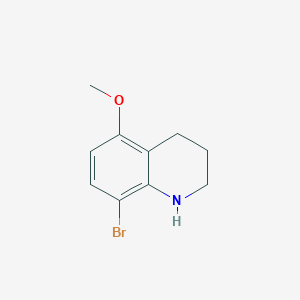
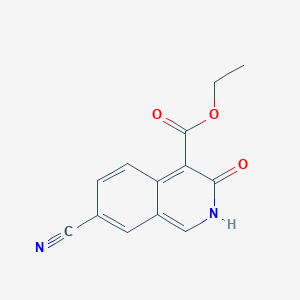
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)
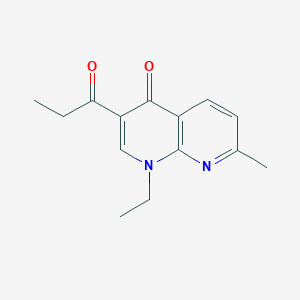
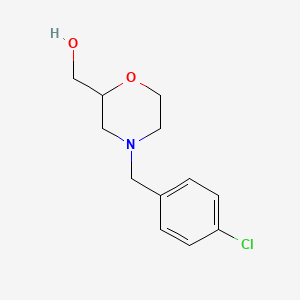




![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
